4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-14-5-7-15(8-6-14)21-19(24)23-11-9-13(10-12-23)18-22-16-3-1-2-4-17(16)25-18/h1-8,13H,9-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRPEYDFVBLRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide typically involves the following steps:
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Formation of Benzothiazole Core: : The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as formic acid or acetic acid, under acidic conditions.
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Piperidine Derivative Preparation: : The piperidine ring can be introduced by reacting piperidine with a suitable acylating agent, such as piperidine-1-carboxylic acid chloride, in the presence of a base like triethylamine.
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Coupling Reaction: : The final step involves coupling the benzothiazole derivative with the piperidine derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can occur at the carbonyl group of the carboxamide, potentially yielding the corresponding amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide has been investigated for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may interact with protein active sites, while the piperidine ring could enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Flexibility : The piperidine-carboxamide scaffold tolerates diverse heterocycles (benzothiazole, benzimidazolone) and aryl groups, enabling optimization for target specificity .
- Activity Gaps : While benzimidazolone derivatives are well-characterized (e.g., NMR, HRMS in ), benzothiazole analogues like the target compound require further profiling to assess enzymatic inhibition or antimicrobial activity.
- Conflict in Evidence : Benzothiazole derivatives in exhibit moderate MMP-9 inhibition, whereas benzimidazolones in lack reported activity data, complicating direct comparisons.
Table 1: Physicochemical Comparison
Biological Activity
The compound 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzothiazole moiety and a piperidine ring. Its molecular formula is with a molecular weight of approximately 357.88 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of the benzothiazole ring is known to enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.88 g/mol |
| CAS Number | 478256-82-5 |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit promising antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant activity against Mycobacterium tuberculosis , with low half-maximal inhibitory concentration (IC50) values reported in preliminary studies. This suggests that the compound may serve as a potential anti-tubercular agent, warranting further investigation into its mechanism of action and pharmacological profile.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to this compound have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and A549, with IC50 values indicating significant biological activity .
Case Study: Anti-Tubercular Activity
A study focused on the synthesis and evaluation of benzothiazole derivatives found that specific modifications to the benzothiazole structure significantly enhanced anti-tubercular activity. The compound under discussion exhibited notable interactions with proteins involved in microbial resistance pathways, suggesting a multifaceted mechanism of action that warrants further exploration.
Case Study: Anticancer Activity
Another research article highlighted the anticancer properties of benzothiazole derivatives, where this compound was included in a series of compounds tested against various cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Protein Binding : Interaction studies suggest favorable binding affinities with specific proteins related to drug resistance and apoptosis pathways.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide to maximize yield and purity?
Methodological Answer:
The synthesis typically involves coupling the benzothiazole-piperidine intermediate with 4-chlorophenyl isocyanate. Key steps include:
- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF under nitrogen atmosphere at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Evidence from analogous piperidine carboxamide syntheses shows yields of 70–85% under optimized conditions .
- Critical Parameters : Control moisture to prevent hydrolysis of the isocyanate intermediate. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Basic: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) observed during characterization?
Methodological Answer:
Discrepancies often arise from conformational flexibility or impurities. To resolve these:
- NMR Analysis : Compare experimental - and -NMR shifts with computed spectra (DFT/B3LYP/6-31G*) or literature data for structural analogs (e.g., N-(4-chlorophenyl)piperidine derivatives) . For example, the piperidine ring protons typically resonate at δ 1.5–3.5 ppm, while benzothiazole protons appear at δ 7.2–8.5 ppm .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm the molecular ion [M+H] and rule out adducts. Cross-validate with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry .
Advanced: What computational methods are recommended to predict the binding affinity of this compound toward biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). Parameterize the benzothiazole ring’s π-π stacking potential and the 4-chlorophenyl group’s hydrophobic interactions .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond acceptor counts. Compare with bioactive piperidine carboxamides (e.g., antipsychotic or anticancer agents) to predict IC values .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational changes .
Advanced: How does the substitution pattern on the piperidine ring influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The 4-chlorophenyl group increases logP by ~2 units compared to unsubstituted analogs, enhancing membrane permeability but potentially reducing solubility. Use Hansen solubility parameters to optimize solvent systems for formulation .
- Steric Effects : Bulky substituents at the piperidine nitrogen (e.g., benzothiazole) restrict ring puckering, affecting binding pocket compatibility. X-ray data from N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD Entry 2230670) show a chair conformation with axial chlorophenyl orientation, critical for target engagement .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., benzothiazole) to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) can quantify half-life improvements .
Advanced: What in vitro assays are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. A P >1×10 cm/s indicates high permeability. The benzothiazole moiety may enhance passive diffusion .
- Plasma Stability : Incubate the compound in human plasma (37°C, 4 hours) and quantify degradation via HPLC-UV. Piperidine carboxamides with electron-deficient aryl groups typically show >80% stability .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC values <10 μM suggest risk of drug-drug interactions .
Basic: What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
Methodological Answer:
- Solvent Selection : Use slow evaporation from a 1:1 v/v mixture of dichloromethane and methanol. Evidence from N-(4-chlorophenyl)piperidine derivatives shows this system promotes π-stacking and hydrogen bonding .
- Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hour. Crystallography data (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å ) confirm monoclinic systems with Z’=1, requiring precise lattice packing.
- Additives : Add 5% v/v n-hexane as an anti-solvent to induce nucleation .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets. A ΔT shift >2°C indicates stable interactions .
- CRISPR Knockout Models : Generate HEK293 cells lacking the target protein (e.g., kinase X) and compare the compound’s efficacy vs. wild-type cells. A >50% reduction in activity suggests specificity .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
